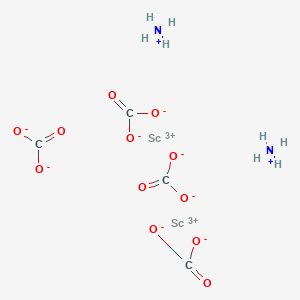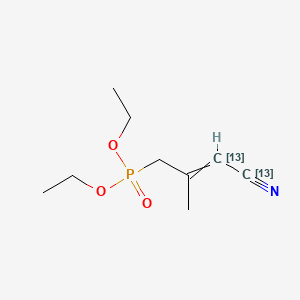
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile is a chemical compound with the molecular formula C7[13C]2H16NO3P and a molecular weight of 219.19 g/mol. This compound is labeled with stable isotopes, specifically carbon-13, making it useful in various scientific research applications.
Preparation Methods
The synthesis of 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile involves the use of stable isotope labeling techniques. The compound can be synthesized through a series of chemical reactions that incorporate carbon-13 into the molecular structure. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran. Industrial production methods may involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for identification, qualitative, and quantitative analysis. In biology, it is used in metabolic research to study metabolic pathways in vivo. In medicine, it is used for imaging, diagnosis, and newborn screening. In industry, it is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and mechanisms.
Comparison with Similar Compounds
Similar compounds to 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile include 4-(diethylphosphono)-3-methyl-2-butenenitrile and diethyl (3-cyano-2-methylallyl)phosphonate. These compounds share similar structural features and chemical properties but differ in their specific applications and labeling. The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in research applications.
Properties
Molecular Formula |
C9H16NO3P |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
InChI Key |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
Isomeric SMILES |
CCOP(=O)(CC(=[13CH][13C]#N)C)OCC |
Canonical SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


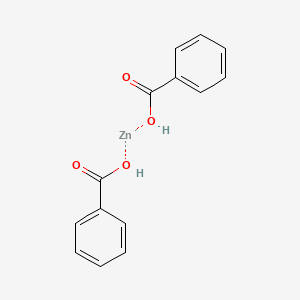
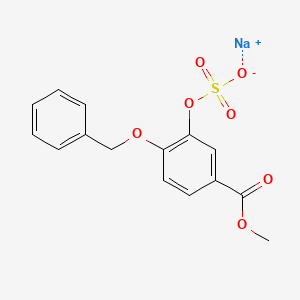

![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
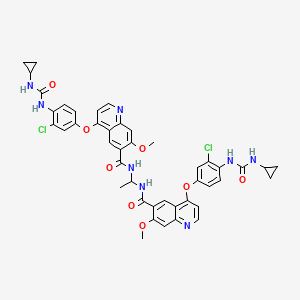

![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
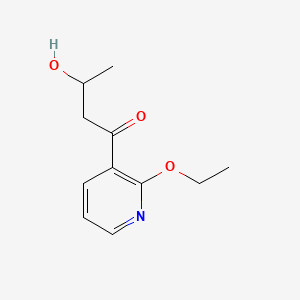
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
